

tert-Butyl (2-iodopyridin-4-yl)carbamate molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (2-iodopyridin-4-yl)carbamate*

Cat. No.: *B1324990*

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An In-depth Technical Guide to **tert-Butyl (2-iodopyridin-4-yl)carbamate**

This technical guide provides a comprehensive overview of **tert-butyl (2-iodopyridin-4-yl)carbamate**, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's chemical properties, a plausible synthetic route, and its applications, with a focus on its role in the synthesis of complex molecules.

Chemical Properties and Data

tert-Butyl (2-iodopyridin-4-yl)carbamate is a substituted pyridine derivative. The presence of an iodine atom and a Boc-protected amine group makes it a versatile reagent for various chemical transformations, particularly in the construction of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, which can be selectively removed under acidic conditions.

Table 1: Chemical and Physical Properties of **tert-Butyl (2-iodopyridin-4-yl)carbamate**

Property	Value
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O ₂ [1]
Molecular Weight	320.13 g/mol [2]
IUPAC Name	tert-butyl N-(2-iodopyridin-4-yl)carbamate
CAS Number	211029-66-2
Physical State	Likely a solid at room temperature
Solubility	Expected to have low solubility in water but good solubility in organic solvents like THF, dichloromethane, and ethyl acetate.

Synthesis and Purification

A common synthetic route to **tert-butyl (2-iodopyridin-4-yl)carbamate** involves the protection of the amino group of 2-aminopyridine followed by directed ortho-metalation and iodination.

Experimental Protocol: Synthesis of tert-Butyl (2-iodopyridin-4-yl)carbamate

Materials:

- 4-aminopyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (n-BuLi) in hexanes
- Iodine (I₂)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Boc Protection of 4-aminopyridine:
 - Dissolve 4-aminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add di-tert-butyl dicarbonate (Boc_2O) to the solution.
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, remove the solvent under reduced pressure.
 - Purify the resulting crude tert-butyl (pyridin-4-yl)carbamate by recrystallization or column chromatography.
- Iodination:
 - Dissolve the purified tert-butyl (pyridin-4-yl)carbamate in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
 - Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at $-78\text{ }^\circ\text{C}$.
 - Stir the mixture at this temperature for 1-2 hours to allow for lithiation at the 2-position.
 - In a separate flask, prepare a solution of iodine (I_2) in anhydrous THF.

- Slowly add the iodine solution to the reaction mixture at -78 °C.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Add saturated aqueous sodium thiosulfate to quench any remaining iodine.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the mixture and concentrate the solvent under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield pure **tert-butyl (2-iodopyridin-4-yl)carbamate**.

Applications in Drug Development and Organic Synthesis

The structure of **tert-butyl (2-iodopyridin-4-yl)carbamate** makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The iodine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.

Key applications include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
- Heck Reaction: Reaction with alkenes.

- Buchwald-Hartwig Amination: After deprotection of the Boc group, the resulting amine can undergo coupling reactions.

These reactions are fundamental in building the carbon skeleton of many biologically active compounds.

Characterization

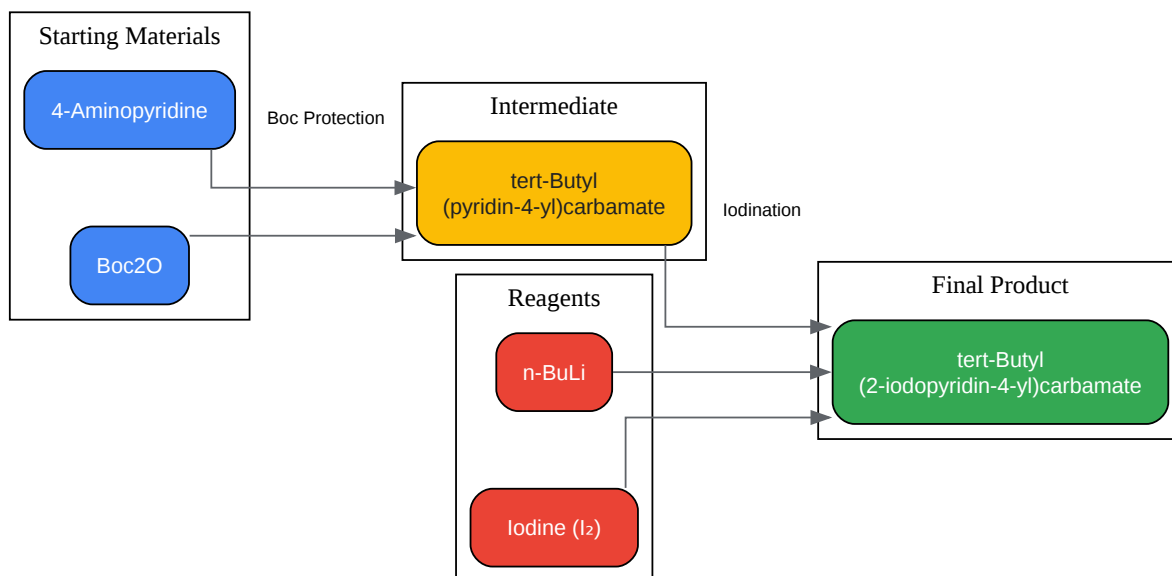
The structure and purity of the synthesized **tert-butyl (2-iodopyridin-4-yl)carbamate** would be confirmed using standard analytical techniques.

Expected Analytical Data:

- ^1H NMR: Characteristic signals would include a singlet for the tert-butyl group at approximately 1.5 ppm, and distinct signals for the protons on the pyridine ring.
- ^{13}C NMR: Signals for the carbonyl carbon of the Boc group (~155 ppm), the carbons of the tert-butyl group (~28 and 80 ppm), and the carbons of the pyridine ring would be expected.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound ($m/z = 320.13$) would be observed, along with characteristic isotopic patterns.
- IR Spectroscopy: A strong absorption band around 1700 cm^{-1} corresponding to the C=O stretch of the carbamate would be a key feature.

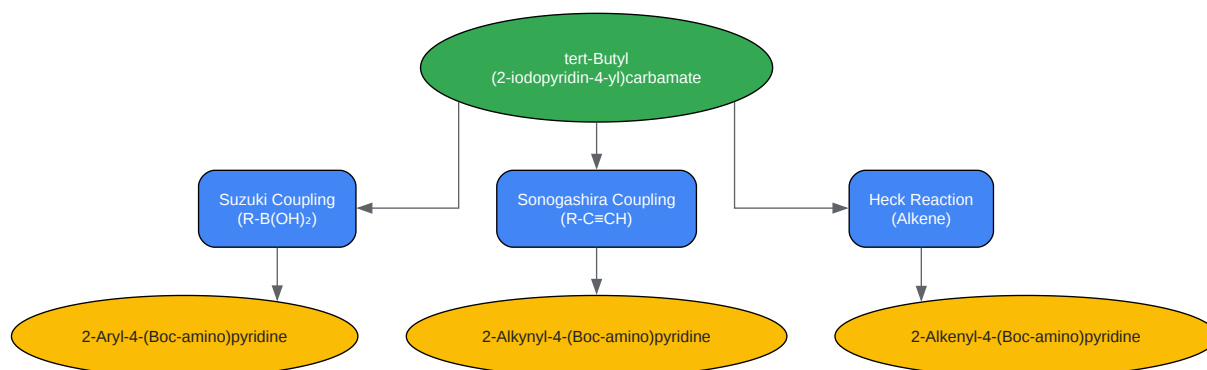
Visualized Workflow and Pathways

The following diagrams illustrate the synthesis workflow and the utility of **tert-butyl (2-iodopyridin-4-yl)carbamate** in further synthetic transformations.



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Caption: Synthesis workflow for **tert-Butyl (2-iodopyridin-4-yl)carbamate**.



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Caption: Cross-coupling reactions utilizing the target compound.

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References

- 1. tert-Butyl (2-iodopyridin-4-yl)carbamate | C₁₀H₁₃IN₂O₂ | CID 24229174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C₁₀H₁₃IN₂O₂ | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-Butyl (2-iodopyridin-4-yl)carbamate molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324990#tert-butyl-2-iodopyridin-4-yl-carbamate-molecular-weight]

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